1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine
Description
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfonylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-19-10-5-3-9(4-6-10)12-15-13(20-16-12)11(14)7-8-21(2,17)18/h3-6,11H,7-8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRQRACCACYHTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C(CCS(=O)(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amidoximes with Carbonyl Derivatives
Amidoximes, formed via hydroxylamine addition to nitriles, are key intermediates. For example, 4-methoxybenzonitrile reacts with hydroxylamine hydrochloride in methanol under basic conditions to yield N-hydroxy-4-methoxybenzimidamide (Fig. 1 ). Subsequent cyclization with activated carbonyl compounds (e.g., methyl propiolate or chloroacetyl chloride) forms the 1,2,4-oxadiazole ring.
Reaction Conditions :
One-Pot Synthesis from Nitriles, Aldehydes, and Hydroxylamine
A base-mediated one-pot method eliminates isolation of intermediates. 4-Methoxybenzonitrile, hydroxylamine hydrochloride, and propanal react sequentially in methanol with KOH as the base. The aldehyde serves dual roles as a substrate and oxidant, converting the initial 4,5-dihydro-oxadiazole intermediate to the aromatic oxadiazole.
Reaction Conditions :
- 4-Methoxybenzonitrile (1 eq), hydroxylamine hydrochloride (1.2 eq), propanal (2 eq), KOH (2 eq), methanol, 60°C, 24 h.
Yield : 53–68% for analogous compounds.
Introduction of the 3-(Methylsulfonyl)propan-1-amine Side Chain
The propan-1-amine chain with a methylsulfonyl group is introduced via alkylation followed by sulfonylation or direct coupling of pre-functionalized intermediates .
Alkylation of Oxadiazole with Bromopropane Derivatives
The oxadiazole core is alkylated using 3-bromopropan-1-amine. For instance, 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl methanol reacts with 3-bromopropan-1-amine in DMF with NaH as a base.
Reaction Conditions :
Sulfonylation of Propan-1-amine Intermediate
The amine group is sulfonylated using methanesulfonyl chloride. After alkylation, the primary amine is treated with methanesulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA).
Reaction Conditions :
- Propan-1-amine intermediate (1 eq), methanesulfonyl chloride (1.2 eq), TEA (2 eq), DCM, 0°C to RT, 2 h.
Yield : 85–90%.
Integrated Synthetic Routes
Sequential Amidoxime Cyclization and Sulfonylation
A two-step approach combines oxadiazole formation and sulfonylation:
Direct Coupling of Pre-Functionalized Building Blocks
An alternative route couples a pre-synthesized oxadiazole fragment with a methylsulfonylpropan-1-amine derivative. For example, Suzuki-Miyaura coupling links a boronic ester-functionalized oxadiazole to a sulfonylated amine.
Reaction Conditions :
- Oxadiazole-boronic ester (1 eq), 3-(methylsulfonyl)propan-1-amine-Bpin (1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 eq), dioxane/H₂O (4:1), 90°C, 24 h.
Yield : 55–60%.
Optimization and Challenges
Regioselectivity in Oxadiazole Formation
The 1,2,4-oxadiazole’s regiochemistry is influenced by steric and electronic factors. Electron-rich nitriles (e.g., 4-methoxybenzonitrile) favor 3-aryl substitution, as confirmed by X-ray crystallography in analogous compounds.
Sulfonylation Side Reactions
Over-sulfonylation or oxidation of the amine can occur. Controlled addition of methanesulfonyl chloride at 0°C minimizes byproducts.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine exhibit significant anticancer properties. A study published in the Tropical Journal of Pharmaceutical Research highlighted the synthesis of oxadiazole derivatives that demonstrated promising anticancer activity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways .
Case Study: MCF-7 Cells
In vitro studies on MCF-7 breast cancer cells revealed that treatment with oxadiazole derivatives resulted in a notable decrease in cell viability. The IC50 value was determined to be around 5.2 µM, indicating effective cytotoxicity. The mechanism was attributed to the activation of apoptotic pathways and inhibition of specific kinases involved in cancer progression .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research suggests that oxadiazole derivatives may have potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The mechanism involves the inhibition of tau protein aggregation, which is a hallmark of tauopathies .
Case Study: Alzheimer’s Disease
In a study focused on tauopathies, compounds similar to This compound were shown to inhibit the oligomerization of tau proteins, thereby reducing neurofibrillary tangles in neuronal cultures. This suggests a potential therapeutic avenue for treating Alzheimer's disease .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been explored as well. Preliminary studies indicate that it can reduce levels of pro-inflammatory cytokines in various models of inflammation, suggesting its utility in treating inflammatory diseases .
Binding Affinity Studies
Binding affinity studies conducted using databases such as BindingDB have shown that compounds with similar structures exhibit significant binding interactions with various biological targets, including kinases and receptors involved in cancer and inflammatory pathways .
Anticancer Activity Overview
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis |
| HeLa (Cervical) | 3.8 | Cell cycle arrest |
| A549 (Lung) | 6.0 | Inhibition of kinase activity |
Neuroprotective Activity Overview
Mechanism of Action
The mechanism of action of 1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, while the methylsulfonyl group can increase its solubility and stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
1-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine (CAS: 1154346-16-3)
- Key Difference : Replacement of the methylsulfonyl (-SO₂CH₃) group with a methylthio (-SCH₃) group.
- Impact: Reduced Polarity: The thioether group is less polar than the sulfonyl group, decreasing aqueous solubility (Molecular Weight: 279.36 vs. ~313.38 for the sulfonyl analog) .
3-(3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine Hydrochloride
- Key Difference : Substitution of the 4-methoxyphenyl group with a 4-methylphenyl (-CH₃) group.
- Impact: Electron-Donating vs. Electron-Withdrawing: The methyl group lacks the electron-donating resonance effect of methoxy, altering electronic interactions with targets .
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline (BB10-5940)
- Key Difference : Replacement of the propan-1-amine chain with an aniline group.
- Impact: Hydrogen-Bonding Capacity: The aromatic amine provides distinct π-π stacking and hydrogen-bond donor properties, which may influence target binding . Molecular Weight: Lower molecular weight (267.28 vs. ~313.38) due to the absence of the sulfonylpropyl chain .
Functional Group Modifications on the Side Chain
SLF108185117 (3-(3-(4-Decylphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine Hydrochloride)
- Key Difference : Incorporation of a long-chain 4-decylphenyl group.
- Impact :
3-(Methylsulfanyl)-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine
- Key Difference : Isopropyl substitution on the oxadiazole ring.
- Impact :
Electronic and Pharmacokinetic Profiles
| Compound | Molecular Weight | Key Substituents | logP* | Solubility (mg/mL)* | Key Pharmacokinetic Traits |
|---|---|---|---|---|---|
| Target Compound (SO₂CH₃) | 313.38 | 4-Methoxyphenyl, -SO₂CH₃ | ~1.8 | ~10 (HCl salt) | High polarity, moderate clearance |
| Methylthio Analog (SCH₃) | 279.36 | 4-Methoxyphenyl, -SCH₃ | ~2.3 | ~5 | Faster oxidation, lower bioavailability |
| 4-Methylphenyl Analog (CH₃) | 231.30 | 4-Methylphenyl, -NH₂ | ~2.5 | ~3 | Enhanced membrane permeability |
| SLF108185117 (C10H21) | 386.34 | 4-Decylphenyl, -NH₂ | >5 | <1 | High lipophilicity, slow clearance |
*Estimated values based on structural analogs.
Biological Activity
1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on various research findings.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of oxadiazoles can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is crucial for the treatment of neurological disorders .
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- GTPase KRas Inhibition : The compound has shown potential as an inhibitor of the KRas protein, which is implicated in various cancers. Affinity data suggests an EC50 value of approximately 527 nM, indicating a strong binding affinity to this target .
- Antioxidant Activity : Oxadiazole derivatives are known for their antioxidant properties, which help mitigate oxidative stress in cells. This activity contributes to their anticancer effects by preventing DNA damage and promoting apoptosis in malignant cells .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of similar compounds:
| Study | Compound | Cell Line | IC50 Value (μM) | Activity |
|---|---|---|---|---|
| Oxadiazole Derivative | MCF-7 | 4.363 | Anticancer | |
| Triazole Derivative | A-549 | <10 | Anticancer | |
| KRas Inhibitor | Various | 0.527 | Enzyme Inhibition |
These studies highlight the potential of oxadiazole-based compounds in cancer therapy and their mechanism involving enzyme inhibition.
Q & A
Q. What are the optimal synthetic routes for 1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine?
Methodology :
- Step 1 : Prepare the oxadiazole core via cyclization of amidoxime intermediates. For example, react 4-methoxybenzamide with hydroxylamine to form amidoxime, followed by cyclization using phosphoryl chloride (POCl₃) under reflux .
- Step 2 : Introduce the methylsulfonylpropan-1-amine moiety via nucleophilic substitution. Use 3-(methylsulfonyl)propan-1-amine with the oxadiazole intermediate in a polar aprotic solvent (e.g., DMF) at 80–100°C .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to avoid side reactions (e.g., over-alkylation).
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodology :
- NMR Analysis : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to confirm the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and methylsulfonyl group (δ 3.0–3.5 ppm) .
- IR Spectroscopy : Identify key functional groups (e.g., C=N stretch in oxadiazole at ~1600 cm⁻¹, S=O stretch at ~1150 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with expected [M+H]⁺ peaks .
Q. What safety protocols are critical during handling and storage?
Methodology :
- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust (P260/P261) .
- Storage : Store in a dry, airtight container at 2–8°C (P402+P404) to prevent degradation. Avoid exposure to moisture or oxidizers (P233+P220) .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste (P501) .
Advanced Research Questions
Q. How can low yields in the oxadiazole cyclization step be addressed?
Methodology :
- Catalyst Optimization : Replace POCl₃ with milder agents (e.g., TBTU) to reduce side reactions .
- Solvent Screening : Test high-boiling solvents (e.g., toluene or xylene) to improve reaction homogeneity .
- Temperature Control : Use microwave-assisted synthesis (120°C, 30 min) to enhance reaction efficiency .
Q. How to resolve contradictory NMR data for the methylsulfonyl group?
Methodology :
- 2D NMR Techniques : Perform HSQC or HMBC to correlate methylsulfonyl protons with adjacent carbons, distinguishing them from solvent artifacts .
- Deuterium Exchange : Confirm proton assignment by comparing spectra in D₂O vs. DMSO-d₆ .
- Variable Temperature NMR : Identify dynamic effects (e.g., rotational barriers) causing signal splitting .
Q. What assays are suitable for evaluating biological activity (e.g., receptor antagonism)?
Methodology :
- In Vitro Binding Assays : Use radiolabeled ligands (e.g., [³H]-CCK-8) in CHO-K1 cells expressing CCK1 receptors to measure IC₅₀ values .
- Cytotoxicity Screening : Test on Daphnia magna (EC₅₀) for rapid ecotoxicological profiling .
- Metabolic Stability : Assess hepatic microsomal clearance using LC-MS/MS .
Q. How to design structure-activity relationship (SAR) studies for oxadiazole derivatives?
Methodology :
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on the phenyl ring. Compare activity via dose-response curves .
- Bioisosteric Replacement : Replace the oxadiazole with 1,3,4-thiadiazole to assess ring electronegativity effects .
- Molecular Docking : Use AutoDock Vina to predict binding modes with target receptors (e.g., CCK1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
